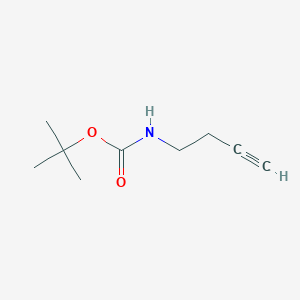

tert-Butyl but-3-yn-1-ylcarbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-but-3-ynylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c1-5-6-7-10-8(11)12-9(2,3)4/h1H,6-7H2,2-4H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWNQTGRBVMERHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80443951 | |

| Record name | tert-Butyl but-3-yn-1-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80443951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149990-27-2 | |

| Record name | tert-Butyl but-3-yn-1-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80443951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(but-3-yn-1-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of tert-Butyl but-3-yn-1-ylcarbamate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocol for the synthesis of tert-butyl but-3-yn-1-ylcarbamate, a valuable building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and life sciences research. This document outlines the prevalent synthetic strategy, a detailed experimental procedure, and relevant quantitative data.

Introduction

This compound, also known as N-Boc-3-butyn-1-amine, is a bifunctional molecule featuring a terminal alkyne and a carbamate-protected amine. The tert-butoxycarbonyl (Boc) protecting group offers robust protection for the amine functionality under a wide range of reaction conditions, yet it can be readily removed under mild acidic conditions. This orthogonality makes it an ideal intermediate for various synthetic transformations where the amine needs to be masked while the alkyne moiety undergoes further reactions. Its applications include its use as a linker in the development of Proteolysis Targeting Chimeras (PROTACs).

The most common and efficient method for the synthesis of this compound is the N-protection of the corresponding primary amine, but-3-yn-1-amine, using di-tert-butyl dicarbonate (Boc₂O). This reaction proceeds via nucleophilic acyl substitution, where the amine attacks one of the carbonyl carbons of the Boc anhydride. The subsequent collapse of the tetrahedral intermediate results in the formation of the stable carbamate, with the byproducts being carbon dioxide and tert-butanol, which drives the reaction to completion. While the reaction can proceed without a base, the addition of a mild base is often employed to neutralize the in-situ formed acid and accelerate the reaction.

Reaction Scheme

The overall chemical transformation is depicted below:

Caption: General reaction scheme for the N-Boc protection of but-3-yn-1-amine.

Experimental Protocol

This section details a standard laboratory procedure for the synthesis of this compound.

Materials:

-

But-3-yn-1-amine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate (EtOAc)

-

Hexanes

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

To a stirred solution of but-3-yn-1-amine (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C (ice bath), add triethylamine (1.1 eq.).

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq.) in DCM to the reaction mixture.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with DCM (2 x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by silica gel column chromatography using a mixture of ethyl acetate and hexanes as the eluent to afford the pure this compound.

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound based on a typical laboratory scale reaction.

| Parameter | Value |

| Reactants | |

| But-3-yn-1-amine | 1.0 eq. |

| Di-tert-butyl dicarbonate | 1.1 eq. |

| Triethylamine | 1.1 eq. |

| Reaction Conditions | |

| Solvent | Anhydrous Dichloromethane (DCM) |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 12 - 24 hours |

| Work-up & Purification | |

| Quenching Agent | Saturated aqueous NaHCO₃ |

| Extraction Solvent | Dichloromethane (DCM) |

| Drying Agent | Anhydrous MgSO₄ or Na₂SO₄ |

| Purification Method | Silica Gel Column Chromatography |

| Eluent System | Ethyl Acetate / Hexanes |

| Expected Yield | 85 - 95% |

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

-

But-3-yn-1-amine is a flammable and corrosive liquid. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Di-tert-butyl dicarbonate is a moisture-sensitive solid and an irritant. Avoid inhalation of dust and contact with skin and eyes.

-

Triethylamine is a flammable and corrosive liquid with a strong odor. Use in a well-ventilated fume hood.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Handle in a fume hood.

-

All reactions should be performed in a well-ventilated fume hood.

This guide provides a foundational protocol for the synthesis of this compound. Researchers may need to optimize conditions based on the scale of the reaction and the purity requirements of the final product.

Spectroscopic Profile of tert-Butyl but-3-yn-1-ylcarbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the versatile synthetic building block, tert-Butyl but-3-yn-1-ylcarbamate. The information presented herein is essential for the accurate identification and characterization of this compound in research and development settings. This document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

The following tables summarize the expected quantitative spectroscopic data for this compound. These values are based on established principles of spectroscopic interpretation for the functional groups present in the molecule, namely a terminal alkyne, a secondary carbamate, and aliphatic carbons.

Table 1: ¹H Nuclear Magnetic Resonance (NMR) Data

| Protons | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-1 (HC≡) | ~ 2.0 | Triplet (t) | ~ 2.6 |

| H-4 (-CH₂-) | ~ 2.4 | Quartet of Triplets (qt) | ~ 6.5, 2.6 |

| H-5 (-CH₂-) | ~ 3.3 | Quartet (q) | ~ 6.5 |

| NH | ~ 4.8 | Broad Singlet (br s) | - |

| -C(CH₃)₃ | ~ 1.45 | Singlet (s) | - |

Table 2: ¹³C Nuclear Magnetic Resonance (NMR) Data

| Carbon | Chemical Shift (δ) ppm |

| C-1 (≡C H) | ~ 70 |

| C-2 (-C ≡) | ~ 82 |

| C-4 (-C H₂-) | ~ 20 |

| C-5 (-C H₂-) | ~ 40 |

| C=O | ~ 156 |

| -C (CH₃)₃ | ~ 80 |

| -C(C H₃)₃ | ~ 28 |

Table 3: Infrared (IR) Spectroscopy Data

| Functional Group | Vibrational Mode | Expected Absorption (cm⁻¹) | Intensity |

| N-H | Stretch | ~ 3350 | Medium |

| ≡C-H | Stretch | ~ 3300 | Sharp, Strong |

| C-H (sp³) | Stretch | 2850 - 3000 | Medium-Strong |

| C≡C | Stretch | ~ 2120 | Weak-Medium |

| C=O | Stretch | ~ 1690 | Strong |

| N-H | Bend | ~ 1520 | Medium |

| C-O | Stretch | ~ 1160 | Strong |

Table 4: Mass Spectrometry (MS) Data

| m/z | Ion | Notes |

| 170.12 | [M+H]⁺ | Predicted monoisotopic mass: 169.11 Da |

| 114.09 | [M - C₄H₉]⁺ | Loss of the tert-butyl group |

| 70.06 | [M - Boc]⁺ | Loss of the Boc protecting group |

| 57.07 | [C₄H₉]⁺ | tert-Butyl cation |

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of spectroscopic data for compounds such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

High-field NMR spectrometer (e.g., 400 MHz or higher)

-

5 mm NMR tubes

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

Internal standard (e.g., Tetramethylsilane, TMS)

-

Sample of this compound

-

Pipettes and vials

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.7 mL of deuterated solvent (e.g., CDCl₃) containing 0.03% TMS in a clean, dry vial.

-

Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer's probe.

-

Tuning and Shimming: Tune the probe for the appropriate nucleus (¹H or ¹³C) and shim the magnetic field to achieve optimal homogeneity.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: spectral width of ~16 ppm, acquisition time of ~4 seconds, relaxation delay of 1-2 seconds, and 16-32 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: spectral width of ~240 ppm, acquisition time of ~1-2 seconds, relaxation delay of 2-5 seconds, and 1024 or more scans to achieve adequate signal-to-noise.

-

-

Data Processing: Process the acquired Free Induction Decays (FIDs) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and ¹³C.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Sample of this compound

-

Spatula

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Lint-free wipes

Procedure:

-

Background Scan: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR accessory.

-

Sample Application: Place a small amount of the liquid or solid sample directly onto the ATR crystal. If it is a solid, use the pressure clamp to ensure good contact.

-

Spectrum Acquisition: Acquire the IR spectrum of the sample, typically over a range of 4000-400 cm⁻¹. Co-add 16 to 32 scans at a resolution of 4 cm⁻¹ for a good quality spectrum.

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

-

Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI)

-

HPLC-grade solvent (e.g., methanol or acetonitrile)

-

Sample of this compound

-

Vials and syringes

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the ionization source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to optimal values for the analyte.

-

Sample Infusion: Introduce the sample solution into the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500 Da).

-

Data Analysis: Identify the molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺) and major fragment ions.

Visualizations

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound.

Caption: General workflow for spectroscopic analysis.

An In-depth Technical Guide to tert-Butyl but-3-yn-1-ylcarbamate: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of tert-Butyl but-3-yn-1-ylcarbamate. It is a bifunctional molecule featuring a terminal alkyne and a Boc-protected amine, making it a valuable building block in organic synthesis, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs). This document includes detailed experimental protocols for its synthesis and analysis, alongside a discussion of its primary application in targeted protein degradation. All quantitative data is presented in clear, tabular format, and key processes are visualized using logical diagrams.

Chemical and Physical Properties

This compound is an organic compound utilized as an intermediate in the synthesis of more complex molecules, such as pharmaceuticals and pesticides. Its stability under dry conditions is a key property, though it is susceptible to hydrolysis when exposed to moisture or heat.

General Properties

| Property | Value |

| CAS Number | 149990-27-2 |

| Molecular Formula | C₉H₁₅NO₂ |

| Molecular Weight | 169.22 g/mol |

| IUPAC Name | This compound |

| Synonyms | tert-butyl 3-butynylcarbamate |

| Appearance | White crystalline solid to a colorless to yellow liquid or semi-solid.[1] |

| Storage | Sealed in a dry environment at 2-8°C.[1] |

Physicochemical Data

The experimental determination of some physical properties is not widely published. The following table includes predicted values from computational models.

| Property | Value | Source |

| Density | 0.976 ± 0.06 g/cm³ | (Predicted) |

| Boiling Point | 250.5 ± 23.0 °C | (Predicted) |

| Flash Point | 105.3 °C | |

| Refractive Index | 1.454 | |

| Solubility | Soluble in common organic solvents such as chloroform, dimethylformamide, and dichloromethane. |

Synthesis and Purification

The synthesis of this compound can be achieved through the reaction of 4-pentynoic acid with tert-butanol. A general synthetic scheme is outlined below.

Experimental Protocol: Synthesis

This protocol is based on a general procedure for the synthesis of N-Boc protected amines.

Materials:

-

4-pentynoic acid

-

tert-butanol

-

Triethylamine

-

Diphenylphosphoryl azide (DPPA)

-

Dichloromethane (DCM)

-

Silica gel for column chromatography

-

Standard laboratory glassware and equipment

Procedure:

-

In a round-bottom flask, dissolve 4-pentynoic acid (1.0 eq) in tert-butanol.

-

Cool the solution to 0°C using an ice bath.

-

Add triethylamine (1.5 eq) to the cooled solution.

-

Slowly add diphenylphosphoryl azide (DPPA) (1.0 eq) to the reaction mixture. Caution: The reaction may initiate rapidly.

-

After the addition is complete, heat the reaction mixture to 85°C and maintain this temperature overnight under a nitrogen atmosphere.

-

Upon completion, allow the mixture to cool to room temperature and remove the solvent by vacuum concentration.

-

Purify the crude product by silica gel column chromatography using dichloromethane as the eluent to yield this compound as a white solid.[2]

Spectroscopic Analysis

¹H NMR Spectroscopy

-

-C(CH₃)₃ (tert-butyl group): A sharp singlet peak is expected around δ 1.4 ppm, integrating to 9 protons.

-

-CH₂-CH₂-C≡CH (methylene groups): Two multiplets are expected in the range of δ 2.2-3.4 ppm, each integrating to 2 protons.

-

-C≡CH (alkynyl proton): A triplet is expected around δ 1.9-2.0 ppm, integrating to 1 proton.

-

-NH- (carbamate proton): A broad singlet is expected around δ 4.5-5.0 ppm, integrating to 1 proton.

¹³C NMR Spectroscopy

-

-C(CH₃)₃ (tert-butyl carbons): A signal is expected around δ 28 ppm.

-

-C(CH₃)₃ (quaternary carbon): A signal is expected around δ 79-80 ppm.

-

-CH₂-CH₂- (methylene carbons): Signals are expected in the aliphatic region, approximately δ 20-40 ppm.

-

-C≡CH (alkynyl carbons): Two signals are expected around δ 70 ppm and δ 80-85 ppm.

-

-C=O (carbonyl carbon): A signal is expected around δ 155-156 ppm.

Infrared (IR) Spectroscopy

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Amide) | Stretch | 3300-3500 (broad) |

| C-H (Alkyne) | Stretch | ~3300 (sharp) |

| C-H (Alkyl) | Stretch | 2850-3000 |

| C≡C (Alkyne) | Stretch | 2100-2260 (weak) |

| C=O (Carbonyl) | Stretch | 1680-1720 (strong) |

Mass Spectrometry

The expected molecular ion peak [M]⁺ in the mass spectrum would be at m/z = 169.22. Common fragmentation patterns would involve the loss of the tert-butyl group or cleavage of the carbamate moiety.

Application in Drug Discovery: PROTACs

This compound is a key building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[3] The terminal alkyne group allows for its use in copper-catalyzed azide-alkyne cycloaddition ("click chemistry") to link a ligand for a target protein of interest to a ligand for an E3 ubiquitin ligase.[4]

Mechanism of Action of PROTACs

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.

The process involves the PROTAC molecule simultaneously binding to the target protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to the target protein. The poly-ubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule is then released and can catalytically induce the degradation of multiple target protein molecules.

Representative Signaling Pathway: BRD4 Degradation

As a practical example, alkyne-containing linkers are used in the synthesis of PROTACs that target Bromodomain-containing protein 4 (BRD4), a transcriptional coactivator implicated in cancer. The PROTAC would consist of a BRD4 inhibitor (like JQ1), a linker derived from a molecule such as this compound, and an E3 ligase ligand (e.g., for VHL or Cereblon).

Safety Information

This compound is associated with several hazard classifications. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

| Hazard Class | GHS Code | Description |

| Acute Toxicity, Oral | H302 | Harmful if swallowed. |

| Skin Corrosion/Irritation | H315 | Causes skin irritation. |

| Eye Damage/Irritation | H319 | Causes serious eye irritation. |

| Acute Toxicity, Inhalation | H332 | Harmful if inhaled. |

| STOT - Single Exposure | H335 | May cause respiratory irritation. |

Precautionary Statements: P261, P280, P305+P351+P338.[1]

References

Technical Guide: tert-Butyl but-3-yn-1-ylcarbamate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of tert-Butyl but-3-yn-1-ylcarbamate, a versatile building block in modern medicinal chemistry. This document outlines its chemical properties, a detailed synthesis protocol, and its significant application in the development of targeted protein degraders.

Core Compound Data

CAS Number: 149990-27-2[1]

Molecular Weight: 169.22 g/mol [2]

Here is a summary of the key quantitative data for this compound:

| Property | Value | Source |

| CAS Number | 149990-27-2 | [1] |

| Molecular Formula | C₉H₁₅NO₂ | [2] |

| Molecular Weight | 169.22 | [2] |

| Physical Form | Colorless to Yellow Liquid or Semi-solid or Solid | [1] |

| Purity | Typically ≥95% | [1] |

| Storage Temperature | 2-8°C, sealed in a dry environment | [1] |

| Synonyms | tert-butyl 3-butynylcarbamate, N-Boc-3-butyn-1-amine | [1] |

Experimental Protocol: Synthesis of this compound

A common synthetic route to this compound, also referred to as N-Boc-butyn-4-amine, involves the reaction of 4-pentynoic acid with tert-butanol. The following protocol provides a general procedure for this synthesis.

Materials:

-

4-pentynoic acid

-

tert-butanol

-

Triethylamine

-

Diphenylphosphoryl azide (DPPA) - Caution: Handle with care as the reaction can be vigorous.

-

Dichloromethane (DCM)

-

Silica gel for column chromatography

Procedure:

-

In a reaction vessel, dissolve 4-pentynoic acid (e.g., 1.96 g, 20 mmol) in tert-butanol (e.g., 6 mL).

-

Cool the solution to 0°C using an ice bath.

-

Add triethylamine (e.g., 3 mL) to the cooled solution.

-

Slowly add diphenylphosphoryl azide. Note: The reaction may initiate rapidly and could proceed with significant energy release.

-

After the addition is complete, heat the reaction mixture to 85°C.

-

Maintain this temperature and stir the reaction overnight under a nitrogen atmosphere.

-

Upon completion, remove the solvent by vacuum concentration.

-

Purify the crude product using silica gel column chromatography with dichloromethane as the eluent.

-

The final product, N-Boc-butyn-4-amine, is typically obtained as a white solid.

Application in PROTAC-Mediated Protein Degradation

A significant application of this compound is its use as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that facilitate the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[1]

The terminal alkyne group of this compound serves as a versatile chemical handle for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling its conjugation to other molecular components. The Boc-protected amine provides a stable functional group that can be deprotected to allow for further chemical modifications.

Logical Workflow: PROTAC Synthesis and Function

The following diagram illustrates the general workflow of synthesizing a PROTAC using a linker derived from this compound and the subsequent mechanism of action.

Caption: General workflow of PROTAC synthesis and its mechanism of action.

Signaling Pathway: PROTAC-Mediated Degradation of Target Proteins

The diagram below outlines the signaling pathway initiated by a PROTAC molecule, leading to the degradation of a target protein.

Caption: Signaling pathway of PROTAC-mediated protein degradation.

References

A Comprehensive Technical Guide to the Solubility of tert-Butyl but-3-yn-1-ylcarbamate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of tert-butyl but-3-yn-1-ylcarbamate (also known as N-Boc-3-butyn-1-amine), a critical parameter for its application in organic synthesis, particularly in the realms of medicinal chemistry and materials science. This document outlines the qualitative solubility profile of the compound, presents detailed experimental protocols for quantitative solubility determination, and offers a visual representation of the experimental workflow.

Solubility Profile of this compound

The solubility of a compound is a fundamental physical property that dictates its utility in various chemical processes, including reaction kinetics, purification, and formulation. The molecular structure of this compound, featuring both a polar carbamate group and non-polar alkyl and alkynyl moieties, suggests a versatile solubility profile across a range of organic solvents.

Qualitative Solubility

Published data indicates that this compound is soluble in common organic solvents such as chloroform, dimethylformamide, and dichloromethane[1]. Based on the principle of "like dissolves like," its expected solubility in other organic solvents can be inferred.

Quantitative Solubility Data

To date, a comprehensive, publicly available dataset of the quantitative solubility of this compound in a wide array of organic solvents is limited. The following table summarizes the known qualitative solubility and provides a template for recording experimentally determined quantitative values.

Table 1: Solubility of this compound in Various Organic Solvents

| Solvent Class | Solvent | Qualitative Solubility | Quantitative Solubility ( g/100 mL at 25°C) | Molar Solubility (mol/L at 25°C) |

| Halogenated | Dichloromethane | Soluble[1] | Data Not Available | Data Not Available |

| Chloroform | Soluble[1] | Data Not Available | Data Not Available | |

| Polar Aprotic | N,N-Dimethylformamide | Soluble[1] | Data Not Available | Data Not Available |

| Dimethyl Sulfoxide | Expected to be Soluble | Data Not Available | Data Not Available | |

| Acetone | Expected to be Soluble | Data Not Available | Data Not Available | |

| Tetrahydrofuran | Expected to be Soluble | Data Not Available | Data Not Available | |

| Polar Protic | Methanol | Expected to be Soluble | Data Not Available | Data Not Available |

| Ethanol | Expected to be Soluble | Data Not Available | Data Not Available | |

| Non-polar | Toluene | Expected to be Sparingly Soluble | Data Not Available | Data Not Available |

| Hexane | Expected to be Sparingly Soluble | Data Not Available | Data Not Available | |

| Ester | Ethyl Acetate | Expected to be Soluble | Data Not Available | Data Not Available |

Experimental Protocols for Quantitative Solubility Determination

Accurate quantitative solubility data is crucial for reproducible and scalable chemical processes. The following are detailed methodologies for the precise measurement of the solubility of this compound.

Gravimetric Method

This classical and reliable method involves the preparation of a saturated solution, followed by the isolation and quantification of the dissolved solute by mass.

Materials and Equipment:

-

This compound (high purity)

-

Analytical grade organic solvents

-

Sealed vials (e.g., 20 mL screw-cap vials with PTFE-lined septa)

-

Thermostatic shaker or orbital incubator

-

Analytical balance (± 0.0001 g)

-

Volumetric flasks (Class A)

-

Pipettes (Class A)

-

Syringe filters (0.22 µm, solvent-compatible)

-

Evaporating dish or watch glass

-

Vacuum oven or desiccator

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume (e.g., 10.00 mL) of the selected solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Place the sealed vial in a thermostatic shaker set at a constant temperature (e.g., 25.0 ± 0.1 °C). Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the vial to stand in the thermostatic bath for at least 4 hours to permit the sedimentation of the undissolved solid.

-

Sample Withdrawal: Carefully withdraw a known volume (e.g., 5.00 mL) of the clear supernatant using a pre-equilibrated pipette, ensuring no solid particles are disturbed.

-

Filtration: Immediately filter the withdrawn aliquot through a syringe filter into a pre-weighed, dry evaporating dish.

-

Solvent Evaporation: Place the evaporating dish in a vacuum oven at a temperature sufficient to evaporate the solvent without causing decomposition of the solute.

-

Mass Determination: Once the solvent is completely removed, cool the evaporating dish in a desiccator to room temperature and weigh it on an analytical balance. Repeat the drying and weighing cycles until a constant mass is achieved.

-

Calculation: The solubility (S) in g/100 mL is calculated using the following formula: S = (Mass of solute / Volume of aliquot) x 100

High-Performance Liquid Chromatography (HPLC) Method

The HPLC method is a sensitive and accurate technique for determining solubility, especially for compounds with good UV absorbance.

Materials and Equipment:

-

HPLC system with a UV detector

-

Analytical column (e.g., C18)

-

Reference standard of this compound

-

HPLC grade solvents

-

Other materials as listed for the gravimetric method

Procedure:

-

Preparation of Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase. Inject each standard into the HPLC system and record the peak area. Construct a calibration curve by plotting peak area versus concentration.

-

Preparation of Saturated Solution and Sampling: Follow steps 1-5 as described in the Gravimetric Method (Section 2.1).

-

Sample Dilution: Quantitatively dilute the filtered aliquot with the mobile phase to a concentration that falls within the linear range of the calibration curve.

-

HPLC Analysis: Inject the diluted sample into the HPLC system and record the peak area.

-

Calculation: Determine the concentration of the diluted sample from the calibration curve. The solubility is then calculated by multiplying this concentration by the dilution factor.

Visualized Experimental Workflow

The following diagram provides a logical representation of the key steps involved in a typical solubility determination experiment.

References

An In-depth Technical Guide on the Stability and Storage of tert-Butyl but-3-yn-1-ylcarbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive overview of the stability and recommended storage conditions for tert-Butyl but-3-yn-1-ylcarbamate. Due to the limited availability of specific quantitative stability data in the public domain, this document synthesizes known qualitative information, discusses potential degradation pathways based on the chemical structure, and provides detailed experimental protocols for researchers to determine these critical physicochemical properties.

Physicochemical Properties and Stability Profile

This compound is an organic compound that serves as a valuable building block in organic synthesis, particularly in the preparation of more complex molecules for pharmaceutical and research applications. Its stability is largely dictated by the presence of the tert-butoxycarbonyl (Boc) protecting group and the terminal alkyne functionality.

General Stability:

The compound is generally stable under anhydrous conditions.[1] However, it is susceptible to degradation under certain environmental stressors, primarily moisture and elevated temperatures.[1] The primary modes of degradation are anticipated to be hydrolysis of the carbamate linkage and thermal decomposition.

Storage Recommendations:

For optimal stability, this compound should be stored in a tightly sealed container in a dry atmosphere. Several suppliers recommend refrigeration at temperatures between 2-8°C.

Quantitative Data Summary

| Parameter | Value | Source/Rationale |

| Appearance | Colorless to yellow liquid or semi-solid | Supplier Data Sheets |

| Recommended Storage | 2-8°C, sealed in a dry environment | Supplier Recommendations |

| Moisture Sensitivity | Susceptible to hydrolysis when wet or heated | Based on the known chemistry of carbamates.[1] |

| Thermal Stability | Prone to thermal decomposition | The Boc protecting group can be thermally labile at elevated temperatures. |

| Acid Stability | Unstable | The Boc group is readily cleaved under acidic conditions. |

| Base Stability | Generally stable | The Boc protecting group is known to be stable towards most bases. |

| Light Stability | Data not available | Photostability studies are recommended to determine the effect of light exposure. |

Potential Degradation Pathways

The chemical structure of this compound suggests two primary degradation pathways under stress conditions: hydrolysis and thermal decomposition.

3.1. Hydrolytic Degradation

The carbamate functional group is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions, or can occur neutrally, especially at elevated temperatures in the presence of water.[1] Acid-catalyzed hydrolysis is expected to be the most significant pathway, leading to the cleavage of the Boc group to form but-3-yn-1-amine, carbon dioxide, and tert-butanol.

Caption: Predicted hydrolytic degradation pathway of this compound.

3.2. Thermal Degradation

The tert-butoxycarbonyl (Boc) group is known to be thermally labile. At elevated temperatures, it can undergo elimination to produce but-3-yn-1-amine, carbon dioxide, and isobutylene. This degradation pathway is significant as it can occur in the absence of water.

Caption: Predicted thermal degradation pathway of this compound.

Experimental Protocols for Stability Assessment

To obtain quantitative stability data, a forced degradation study is recommended. The following protocols provide a framework for investigating the stability of this compound under various stress conditions.

4.1. General Experimental Workflow

The workflow for a forced degradation study involves preparing a stock solution of the compound, subjecting it to various stress conditions, and analyzing the samples at specified time points using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

Caption: General experimental workflow for a forced degradation study.

4.2. Preparation of Stock Solution

-

Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

4.3. Forced Degradation Conditions

-

Acid Hydrolysis:

-

Mix 1 mL of the stock solution with 1 mL of 0.1 M hydrochloric acid (HCl).

-

Incubate the solution at a controlled temperature (e.g., 60°C).

-

Withdraw aliquots at predetermined time intervals.

-

Neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide (NaOH) before HPLC analysis.

-

-

Base Hydrolysis:

-

Mix 1 mL of the stock solution with 1 mL of 0.1 M sodium hydroxide (NaOH).

-

Incubate the solution at a controlled temperature (e.g., 60°C).

-

Withdraw aliquots at predetermined time intervals.

-

Neutralize the aliquots with an equivalent amount of 0.1 M hydrochloric acid (HCl) before HPLC analysis.

-

-

Oxidative Degradation:

-

Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

-

Keep the solution at room temperature, protected from light.

-

Withdraw aliquots at predetermined time intervals for HPLC analysis.

-

-

Thermal Degradation (in solution):

-

Reflux the stock solution at an elevated temperature (e.g., 80°C).

-

Withdraw aliquots at predetermined time intervals, cool to room temperature, and analyze by HPLC.

-

-

Thermal Degradation (solid state):

-

Place a known amount of the solid compound in a controlled temperature oven (e.g., 80°C).

-

At specified time points, remove a sample, dissolve it in the mobile phase to a known concentration, and analyze by HPLC.

-

-

Photostability Testing:

-

Expose a thin layer of the solid compound and a solution of the compound to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

-

A control sample should be stored under the same conditions but protected from light (e.g., wrapped in aluminum foil).

-

At the end of the exposure period, analyze both the exposed and control samples by HPLC.

-

4.4. Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products. The following is a suggested starting point for method development:

| Parameter | Suggested Condition |

| Column | C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm) |

| Mobile Phase | A gradient of acetonitrile and water (or a suitable buffer like phosphate buffer) |

| Flow Rate | 1.0 mL/min |

| Detection | UV detection at a suitable wavelength (to be determined by UV scan of the compound) |

| Injection Volume | 10 µL |

| Column Temperature | 25°C |

The method must be validated to demonstrate its ability to separate this compound from all potential degradation products.

Conclusion

While specific quantitative stability data for this compound is not widely published, its chemical structure provides a strong basis for predicting its stability profile. The compound is expected to be stable under dry, refrigerated conditions but is susceptible to hydrolysis and thermal degradation. The experimental protocols outlined in this guide provide a robust framework for researchers and drug development professionals to generate the necessary stability data to ensure the quality, safety, and efficacy of their work involving this important chemical intermediate. Adherence to proper storage and handling procedures is paramount to maintaining the integrity of this compound.

References

A Technical Guide to High-Purity tert-Butyl but-3-yn-1-ylcarbamate for Research and Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercially available high-purity tert-Butyl but-3-yn-1-ylcarbamate, a critical building block in pharmaceutical and organic synthesis. This document details commercial suppliers, purity specifications, and experimental protocols for its synthesis and purification, enabling informed decisions for procurement and laboratory use.

Commercial Supplier Analysis

The procurement of high-purity starting materials is a critical first step in any research and development workflow. A variety of chemical suppliers offer this compound, with purities typically ranging from 95% to over 99%. The following table summarizes the offerings from several prominent suppliers. It is important to note that while some suppliers provide detailed analytical data on their websites, for others, a Certificate of Analysis (CoA) must be requested for specific batch information.

| Supplier | Stated Purity | Analytical Methods Mentioned | Availability |

| Sigma-Aldrich | ≥95%[1][2] | Certificate of Analysis available upon request. | Various quantities (e.g., 250 mg, 1 g, 5 g)[1] |

| MedChemExpress | High Purity (specifics on CoA)[3] | HPLC, LC-MS, NMR mentioned as available.[4] | Inquire for details. |

| BLD Pharm | Inquire for specifications. | NMR, HPLC, LC-MS, UPLC data available.[4] | Various quantities (e.g., 25g). |

| Acmec Biochemical | High Quality (specifics on CoA). | Inquire for details. | Inquire for details.[5] |

| ChemScene | ≥97% (for the (S)-enantiomer)[6] | Inquire for details. | Inquire for details. |

| ChemicalBook | Lists various suppliers, some with ≥99% purity. | Varies by supplier. | Varies by supplier. |

Experimental Protocols

For researchers who prefer to synthesize this compound in-house, or for process development chemists, two common synthetic routes are detailed below.

Synthesis of this compound

Two primary synthetic strategies for preparing this compound are the reaction of 4-pentynoic acid with a Curtius rearrangement and the direct Boc-protection of but-3-yn-1-amine.

This method involves the conversion of a carboxylic acid to a carbamate via an isocyanate intermediate, often generated through a Curtius-type rearrangement.

Reaction Scheme:

Detailed Protocol:

-

Reaction Setup: To a solution of 4-pentynoic acid (1.0 eq) in anhydrous tert-butanol, add triethylamine (1.5 eq) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of DPPA: Slowly add diphenylphosphoryl azide (DPPA) (1.1 eq) to the reaction mixture. Caution: This reaction can be exothermic and may proceed vigorously.

-

Reaction Progression: After the addition is complete, heat the mixture to 85 °C and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

-

Purification: Purify the crude product by silica gel column chromatography, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes), to yield pure this compound as a white solid or colorless oil.

This is a more direct approach, assuming the availability of the starting amine. The protection of the amino group with a tert-butoxycarbonyl (Boc) group is a standard and high-yielding transformation.[7][8][9]

Reaction Scheme:

Detailed Protocol:

-

Reaction Setup: Dissolve but-3-yn-1-amine (1.0 eq) in a suitable solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or a biphasic system of dioxane and water.

-

Addition of Boc Anhydride: Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) to the solution. A base such as triethylamine (Et₃N) or sodium bicarbonate (NaHCO₃) (1.2 eq) is often added to scavenge the acid formed during the reaction.

-

Reaction Progression: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting amine is consumed.

-

Work-up: Quench the reaction with water or a dilute aqueous solution of ammonium chloride. If using an organic solvent, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Purification: Concentrate the organic phase under reduced pressure. The resulting crude product is often of high purity, but can be further purified by silica gel chromatography if necessary.

Visualized Workflows and Relationships

To aid in the decision-making and experimental planning processes, the following diagrams illustrate key logical workflows.

Caption: Logical workflow for selecting a commercial supplier.

Caption: Overview of synthetic routes to the target compound.

Caption: Experimental workflow for purification and analysis.

References

- 1. This compound | 149990-27-2 [sigmaaldrich.com]

- 2. This compound | 149990-27-2 [sigmaaldrich.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 149990-27-2|this compound|BLD Pharm [bldpharm.com]

- 5. 149990-27-2[this compound]- Acmec Biochemical [acmec.com.cn]

- 6. chemscene.com [chemscene.com]

- 7. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 8. benchchem.com [benchchem.com]

- 9. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

tert-Butyl but-3-yn-1-ylcarbamate: A Bifunctional Tool for Advanced Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the evolving landscape of medicinal chemistry and drug discovery, the development of modular and versatile molecular building blocks is paramount. tert-Butyl but-3-yn-1-ylcarbamate has emerged as a significant bifunctional molecule, serving as a crucial linker in the synthesis of complex therapeutic agents, most notably Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its utility for researchers in the field of targeted protein degradation and bioconjugation.

The unique structure of this compound incorporates two key functional groups: a terminal alkyne and a tert-butyloxycarbonyl (Boc) protected amine. This arrangement allows for sequential and orthogonal chemical modifications. The terminal alkyne is readily functionalized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," enabling the efficient coupling to azide-modified molecules. The Boc-protected amine provides a stable, yet easily cleavable, handle for the introduction of other molecular entities through amide bond formation or other amine-related chemistries after deprotection. This bifunctionality makes it an ideal component for constructing heterobifunctional molecules like PROTACs, which require the precise linking of a target protein-binding ligand and an E3 ubiquitin ligase-recruiting moiety.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis. The following tables summarize its key quantitative data.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 149990-27-2 | [1][2] |

| Molecular Formula | C₉H₁₅NO₂ | [1][2] |

| Molecular Weight | 169.22 g/mol | [2] |

| Physical Form | White crystalline solid or colorless to yellow liquid/semi-solid | [1] |

| Boiling Point | 250.5 ± 23.0 °C (Predicted) | [1] |

| Density | 0.976 ± 0.06 g/cm³ (Predicted) | [1] |

| Refractive Index | 1.454 (Predicted) | [1] |

| Solubility | Soluble in common organic solvents (chloroform, dimethylformamide, dichloromethane) | [1] |

| Storage | Sealed in dry, 2-8°C |

Table 2: Spectroscopic Data (Predicted/Typical)

| Spectrum | Key Features |

| ¹H NMR | Signals corresponding to the tert-butyl group (singlet, ~1.4 ppm, 9H), the methylene groups adjacent to the nitrogen and the alkyne (multiplets), and the terminal alkyne proton (singlet, ~2.0 ppm, 1H). |

| ¹³C NMR | Resonances for the carbonyl carbon of the Boc group, the quaternary and methyl carbons of the tert-butyl group, the methylene carbons, and the sp-hybridized carbons of the alkyne. |

| IR Spectroscopy | Characteristic peaks for the N-H stretch of the carbamate, the C=O stretch of the carbamate, and the terminal alkyne C-H and C≡C stretches. |

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in research. The following sections provide protocols for its synthesis and key reactions.

Synthesis of this compound

A common synthetic route to this compound is from 4-pentynoic acid.[2]

Materials:

-

4-pentynoic acid

-

tert-Butanol

-

Triethylamine

-

Diphenylphosphoryl azide

-

Dichloromethane

-

Silica gel

Procedure:

-

To a solution of 4-pentynoic acid (1.0 eq) in tert-butanol, add triethylamine (1.5 eq) at 0 °C.

-

Slowly add diphenylphosphoryl azide (1.0 eq). Caution: The reaction can be exothermic.

-

Heat the reaction mixture to 85 °C and stir overnight under a nitrogen atmosphere.

-

After the reaction is complete, remove the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using dichloromethane as the eluent to yield this compound as a white solid (Typical yield: ~53%).[2]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne of this compound can be readily reacted with an azide-containing molecule using CuAAC.

Materials:

-

This compound

-

Azide-functionalized molecule of interest

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

tert-Butanol

-

Water

Procedure:

-

In a reaction vessel, dissolve this compound (1.0 eq) and the azide-functionalized molecule (1.0 eq) in a 1:1 mixture of tert-butanol and water.

-

In a separate vial, prepare a catalyst solution by dissolving copper(II) sulfate pentahydrate (0.05 eq) in a minimal amount of water.

-

Add the catalyst solution to the reaction mixture.

-

Add a freshly prepared aqueous solution of sodium ascorbate (0.2 eq) to the reaction flask to reduce Cu(II) to the active Cu(I) species.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Upon completion, dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the triazole product.

Boc Deprotection

The Boc protecting group can be efficiently removed under acidic conditions to liberate the primary amine.

Materials:

-

Boc-protected substrate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Ethyl acetate

-

Brine

Procedure:

-

Dissolve the Boc-protected compound in dichloromethane.

-

Add trifluoroacetic acid (typically 25-50% v/v in DCM).

-

Stir the reaction mixture at room temperature. The reaction is often complete within 30 minutes to a few hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, remove the solvent and excess TFA under reduced pressure.

-

For workup, dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the deprotected amine.

Visualizations

Diagrams are provided below to illustrate the molecular structure, a general experimental workflow, and its application in a key signaling pathway.

Caption: Molecular structure of this compound.

Caption: A generalized experimental workflow for utilizing the bifunctionality.

Caption: Simplified signaling pathway of PROTAC-mediated protein degradation.

Conclusion

This compound stands out as a highly valuable and versatile bifunctional molecule for modern drug discovery and chemical biology. Its orthogonal reactive handles—the alkyne for click chemistry and the protected amine for subsequent functionalization—provide a robust platform for the modular synthesis of complex molecules. The detailed protocols and data presented in this guide are intended to empower researchers to effectively harness the potential of this compound in their synthetic endeavors, particularly in the burgeoning field of targeted protein degradation. As the quest for more selective and potent therapeutics continues, the utility of well-designed molecular linkers like this compound will undoubtedly continue to grow.

References

The Strategic Role of the Boc Protecting Group in the Chemistry of tert-Butyl but-3-yn-1-ylcarbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The tert-butoxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules for pharmaceutical applications. In the context of tert-butyl but-3-yn-1-ylcarbamate, the Boc group plays a multifaceted role, not only masking the reactivity of the primary amine but also influencing the chemical behavior of the terminal alkyne. This technical guide provides an in-depth analysis of the Boc group's function in this versatile building block, complete with experimental protocols, quantitative data, and logical diagrams to illustrate key concepts.

The Core Function of the Boc Protecting Group

The primary role of the Boc group is to protect the amino functionality from unwanted reactions. Amines are nucleophilic and basic, which can interfere with a wide range of chemical transformations. By converting the amine to a carbamate, the Boc group effectively deactivates its nucleophilicity and basicity, allowing for selective reactions at other sites within the molecule, most notably the terminal alkyne.

Boc Protection of but-3-yn-1-amine

The introduction of the Boc group onto but-3-yn-1-amine is typically achieved through reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. This reaction is generally high-yielding and can be performed under mild conditions.

Table 1: Representative Conditions for Boc Protection of Amines

| Amine Substrate | Reagents | Solvent | Temperature | Time (h) | Yield (%) | Reference |

| Primary/Secondary Amine | Boc₂O, Triethylamine | Dichloromethane | Room Temp. | Overnight | >95 | |

| Primary/Secondary Amine Salt | Boc₂O, Solid-supported triethylamine | Methanol | Room Temp. | 3 | High | |

| 4-piperidyl urea | Boc₂O, Triethylamine | Water | 20-25 °C | 8-10 | High |

Experimental Protocol: Boc Protection of an Amine

-

Materials: Amine (1.0 eq), Di-tert-butyl dicarbonate (1.2 eq), Triethylamine (1.5 eq), Dichloromethane.

-

Procedure: To a solution of the amine and triethylamine in dichloromethane, add di-tert-butyl dicarbonate at room temperature. Stir the reaction mixture overnight. Wash the organic layer with a saturated NaHCO₃ solution and then with deionized water. Dry the organic layer with anhydrous Na₂SO₄ and concentrate under reduced pressure to yield the N-Boc protected amine.

Caption: Boc Protection Workflow.

Boc Deprotection: Unmasking the Amine

The Boc group is prized for its lability under acidic conditions, allowing for its facile removal to reveal the free amine. This orthogonality is crucial in multi-step syntheses where other protecting groups that are sensitive to different conditions may be present. The most common reagent for Boc deprotection is trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM).

Table 2: Conditions for Boc Deprotection

| Boc-protected Substrate | Reagents | Solvent | Temperature | Time (h) | Yield (%) | Reference |

| N-Boc Amine | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temp. | 1-3 | High | |

| N-Boc Amine | Oxalyl chloride (3 eq) | Methanol | Room Temp. | 1-4 | up to 90 | |

| N-Boc-4-aminopyridine | Trifluoroacetic Acid (TFA) | - | - | - | 78-86 (overall) |

Experimental Protocol: Boc Deprotection with TFA

-

Materials: Boc-protected amine (1.0 eq), Trifluoroacetic acid (TFA), Dichloromethane (DCM).

-

Procedure: Dissolve the Boc-protected amine in a mixture of DCM and TFA (e.g., 5:1 v/v). Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC). Concentrate the reaction mixture in vacuo to afford the free amine as a trifluoroacetate salt. This salt can often be used directly in the next step without further purification.

Caption: Boc Deprotection Workflow.

Influence of the Boc Group on Alkyne Reactivity

Beyond its primary protective function, the Boc group exerts both steric and electronic effects that influence the reactivity of the terminal alkyne in this compound.

Steric Effects

The bulky tert-butyl group can introduce steric hindrance, which may affect the rate of reactions at the alkyne, particularly with sterically demanding reaction partners. However, the four-carbon chain separating the Boc group and the alkyne mitigates this effect to a large extent, allowing the alkyne to participate in a variety of coupling reactions.

Electronic Effects

Applications in Drug Development and Organic Synthesis

This compound is a valuable building block in drug discovery, primarily due to its bifunctional nature. The protected amine and the reactive alkyne allow for its incorporation into larger molecules through sequential chemical transformations.

Sonogashira Coupling

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides, catalyzed by palladium and copper complexes. This reaction allows for the straightforward introduction of aromatic and heteroaromatic moieties onto the butynyl chain.

Table 3: Representative Conditions for Sonogashira Coupling

| Alkyne | Aryl Halide | Catalyst System | Base | Solvent | Temperature | Yield (%) | Reference |

| 2-Methyl-3-butyn-2-ol | Aryl iodides | Pd(PPh₃)₂Cl₂, CuI | Triethylamine | Triethylamine | Room Temp. | High | |

| Terminal Alkynes | Aryl Bromides | Pd(PhCN)₂Cl₂/P(t-Bu)₃ | - | - | Room Temp. | High | |

| Terminal Alkynes | Aryl Halides | PdCl₂(PPh₃)₂, TBAF | TBAF | - (solvent-free) | - | Moderate to Excellent |

Experimental Protocol: Sonogashira Coupling (General)

-

Materials: this compound (1.0 eq), Aryl halide (1.1 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), CuI (0.04 eq), Triethylamine.

-

Procedure: To a solution of the aryl halide and this compound in triethylamine, add the palladium and copper catalysts. Stir the reaction mixture at room temperature under an inert atmosphere until the starting materials are consumed. After an appropriate workup, the coupled product can be purified by column chromatography.

Caption: Sonogashira Coupling Workflow.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

"Click chemistry," particularly the CuAAC reaction, provides an efficient and highly regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. The alkyne moiety of this compound readily participates in this reaction, making it a valuable tool for bioconjugation and the synthesis of complex molecules like Proteolysis Targeting Chimeras (PROTACs).

Table 4: Representative Conditions for CuAAC Reactions

| Alkyne Partner | Azide Partner | Copper Source | Ligand/Additive | Solvent | Temperature | Time (h) | Yield (%) | Reference |

| Terminal Alkyne | Organic Azide | CuSO₄·5H₂O/NaAsc | None | t-BuOH/H₂O (1:1) | Room Temp. | 4-24 | High | |

| Terminal Alkyne | Organic Azide | CuSO₄·5H₂O/NaAsc | TBTA | t-BuOH/H₂O (1:1) | Room Temp. | 4-24 | High | |

| Oligonucleotide | Azide | CuBr | TBTA | DMSO/t-butanol | 45 °C | 1 | - |

Experimental Protocol: CuAAC Reaction

-

Materials: this compound (1.0 eq), Organic azide (1.1 eq), CuSO₄·5H₂O (0.05 eq), Sodium ascorbate (0.2 eq), tert-Butanol, Water.

-

Procedure: Dissolve this compound and the organic azide in a 1:1 mixture of tert-butanol and water. Add an aqueous solution of CuSO₄·5H₂O, followed by a freshly prepared aqueous solution of sodium ascorbate. Stir the reaction mixture vigorously at room temperature for 4-24 hours. Upon completion, dilute with water and extract with an organic solvent. The crude product can be purified by column chromatography.

Caption: CuAAC Reaction Workflow.

Synthesis of PROTAC Linkers

This compound is frequently employed as a linker component in the synthesis of PROTACs. PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the degradation of that protein. The alkyne of the linker can be used to attach a ligand for the target protein via a CuAAC reaction, while the Boc-protected amine, after deprotection, can be used to attach the E3 ligase ligand.

Caption: PROTAC Synthesis Workflow.

Synthesis of Heterocycles: Pyrazoles

The terminal alkyne of this compound can also serve as a precursor for the synthesis of various heterocyclic compounds. For example, pyrazoles, which are important scaffolds in medicinal chemistry, can be synthesized through the condensation of an alkyne with a hydrazine derivative.

Table 5: Synthesis of Pyrazoles

| Alkyne Precursor | Hydrazine Derivative | Catalyst/Conditions | Yield (%) | Reference |

| α,β-alkynone | Hydrazine | tert-butoxide | - | |

| Cinnamaldehyde | N-Tosylhydrazine | Ionic Liquid | Excellent | |

| 1,3-dicarbonyl compounds | Hydrazines | Acid catalysts | - |

Experimental Protocol: Synthesis of a Pyrazole Derivative (General)

-

Materials: this compound (or a derivative thereof), Hydrazine derivative, Solvent, Catalyst (if required).

-

Procedure: The specific conditions for pyrazole synthesis can vary widely. A common approach involves the reaction of a 1,3-dicarbonyl compound (which can be formed from the alkyne) with a hydrazine in a suitable solvent, often with acid or base catalysis. The resulting pyrazole can be isolated and purified using standard techniques.

Conclusion

The Boc protecting group in this compound is more than just a simple protecting group; it is a strategic element that enables a wide range of synthetic transformations. Its ability to mask the amine functionality, coupled with its predictable and clean removal, allows for the selective manipulation of the terminal alkyne. This makes this compound a highly valuable and versatile building block for the synthesis of complex molecules, particularly in the field of drug discovery and development. The protocols and data presented in this guide provide a solid foundation for researchers and scientists to effectively utilize this important reagent in their synthetic endeavors.

The Indispensable Role of the Terminal Alkyne in tert-Butyl but-3-yn-1-ylcarbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-Butyl but-3-yn-1-ylcarbamate is a bifunctional molecule of significant interest in the fields of organic synthesis, medicinal chemistry, and drug development. Its structure is deceptively simple, featuring a terminal alkyne at one end and a tert-butyloxycarbonyl (Boc)-protected amine at the other. This guide delves into the core of its utility, focusing specifically on the pivotal role of the terminal alkyne. This functional group serves as a versatile and highly reactive handle, enabling a vast array of chemical transformations that are fundamental to the construction of complex molecular architectures and the development of novel therapeutics. Its linear geometry and the unique reactivity of its sp-hybridized carbons make it an invaluable building block for creating diverse chemical entities.[1][2][3]

The Boc-protecting group provides stability and allows for controlled reactions, ensuring that the amine functionality can be revealed at a desired stage of a synthetic sequence.[3] However, it is the terminal alkyne that imparts the molecule's primary strategic importance, positioning it as a key player in modern synthetic methodologies. This guide will explore the key reactions, applications, and experimental considerations related to this crucial functional group.

The Terminal Alkyne: A Hub of Reactivity

The terminal alkyne is characterized by a carbon-carbon triple bond at the end of a carbon chain.[4] This configuration confers distinct chemical properties:

-

Linear Geometry: The sp-hybridized carbon atoms result in a linear, rigid structure, which can be advantageous in drug design for providing directional interactions within a protein's binding pocket.[1]

-

Acidity: The hydrogen atom attached to the sp-hybridized carbon is significantly more acidic than hydrogens on sp2 or sp3 carbons.[4] This allows for its easy deprotonation by a suitable base to form a nucleophilic acetylide ion, which can then participate in carbon-carbon bond-forming reactions.[5]

-

Reactivity in Cycloadditions and Couplings: The electron-rich triple bond readily participates in a variety of powerful and reliable reactions, most notably the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and palladium-catalyzed cross-coupling reactions like the Sonogashira coupling.[][7]

These properties make this compound an ideal starting material for introducing a protected aminoethyl group onto a wide range of molecular scaffolds.

Key Methodologies and Applications

The versatility of the terminal alkyne in this compound is best demonstrated through its application in some of modern chemistry's most robust and widely used reactions.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, the cornerstone of "click chemistry," is arguably the most prominent application of this terminal alkyne.[1] This reaction facilitates the rapid and highly efficient formation of a stable 1,4-disubstituted 1,2,3-triazole linkage from a terminal alkyne and an azide.[8][9] The reaction is prized for its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups, making it ideal for complex settings, including bioconjugation.[9][10]

In the context of drug development, this allows for the reliable linking of the but-3-yn-1-ylcarbamate moiety to azide-functionalized molecules, such as proteins, antibodies (to form antibody-drug conjugates), or small-molecule pharmacophores.[1]

The mechanism involves the in-situ formation of a copper(I) acetylide, which then reacts with the azide in a stepwise manner to generate the triazole product, regenerating the copper(I) catalyst.[8]

Sonogashira Coupling

The Sonogashira coupling is a powerful cross-coupling reaction that forms a new carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[11] This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt (typically CuI) in the presence of an amine base.[7][12] For this compound, this reaction provides a direct route to installing the protected aminobutyl group onto aromatic and heteroaromatic ring systems, which are prevalent in pharmaceuticals.

This methodology is essential for synthesizing complex drug candidates and building conjugated systems that may have interesting electronic or photophysical properties.[11]

The reaction proceeds via two interconnected catalytic cycles. The palladium cycle involves oxidative addition of the aryl/vinyl halide and reductive elimination of the final product, while the copper cycle facilitates the formation of a copper acetylide intermediate that transmetalates to the palladium center.[12][13]

Data Presentation

The following tables summarize the physicochemical properties of this compound and typical quantitative data for the key reactions discussed.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 149990-27-2 | [14][15] |

| Molecular Formula | C₉H₁₅NO₂ | [14][16] |

| Molecular Weight | 169.22 g/mol | [14] |

| Appearance | White crystalline solid or colorless to yellow liquid/semi-solid | [16] |

| Storage | 2-8°C, sealed in dry conditions | [15] |

| Solubility | Soluble in common organic solvents (chloroform, DMF, dichloromethane) | [16] |

Table 2: Representative Quantitative Data for Terminal Alkyne Reactions

| Reaction Type | Substrates | Catalyst System | Yield (%) | Reference |

| CuAAC | Aryl Azides + Terminal Alkynes | Cu(I) | 80-90% | [2] |

| CuAAC | Aliphatic Alkynes + Sulfonyl Azides | CuSO₄/Sodium Ascorbate | 74-79% | [2] |

| Sonogashira Coupling | 2-Amino-3-bromopyridines + Terminal Alkynes | Pd(CF₃COO)₂ / CuI / PPh₃ | 89-90% | [11] |

| Sonogashira Coupling | Aryl Bromides + Terminal Alkynes | Pd(PPh₃)₂Cl₂ / CuI | 73% | [17] |

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a general guideline and may require optimization for specific substrates.

-

Reactant Preparation: In a suitable reaction vessel, dissolve the alkyne (this compound, 1.0 eq) and the azide-containing compound (1.0 eq) in a suitable solvent mixture (e.g., t-butanol/water, THF/water).[8]

-

Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.1 - 0.3 eq) in water. In another vial, prepare a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.01 - 0.05 eq) in water.[8]

-

Reaction Initiation: To the stirred solution of reactants, add the sodium ascorbate solution, followed by the copper(II) sulfate solution. The use of a copper-stabilizing ligand like THPTA or TBTA is often recommended to improve efficiency and protect biomolecules.[18][19]

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The reaction is typically complete within 1 to 24 hours.[8] Monitor progress by an appropriate method, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup and Purification: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography.

Protocol 2: General Procedure for Sonogashira Coupling

This reaction must be carried out under an inert atmosphere (e.g., Nitrogen or Argon) due to the air-sensitivity of the catalysts.

-

Apparatus Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl/vinyl halide (1.0 eq), copper(I) iodide (CuI, 0.02-0.10 eq), and the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.01-0.05 eq).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

-

Reagent Addition: Add anhydrous solvent (e.g., THF or toluene) and an amine base (e.g., triethylamine or diisopropylethylamine, 2-3 eq) via syringe.[12] Stir the mixture for several minutes.

-

Alkyne Addition: Add this compound (1.1-1.5 eq) via syringe.

-

Reaction Execution: Stir the reaction mixture at room temperature or heat as required (e.g., 50-85°C) until the starting halide is consumed, as monitored by TLC or GC-MS.[20]

-

Workup and Purification: Cool the reaction mixture to room temperature. Dilute with an organic solvent and filter through a pad of celite to remove catalyst residues. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting residue by silica gel column chromatography.

Conclusion

The terminal alkyne moiety of this compound is not merely a passive structural feature but the very heart of its synthetic utility. Its ability to participate in high-fidelity reactions such as CuAAC and Sonogashira coupling makes it an exceptionally powerful and versatile building block. For researchers in drug discovery and medicinal chemistry, this compound provides a reliable and efficient means to construct complex, nitrogen-containing molecules, conjugate payloads to delivery systems, and explore novel chemical space. A thorough understanding of the reactivity and experimental protocols associated with its terminal alkyne is crucial for harnessing the full potential of this indispensable synthetic tool.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. Recent advances in the application of alkynes in multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 149990-27-2 | Benchchem [benchchem.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Video: Preparation of Alkynes: Alkylation Reaction [jove.com]

- 7. Sonogashira Coupling [organic-chemistry.org]

- 8. benchchem.com [benchchem.com]

- 9. scispace.com [scispace.com]

- 10. Click Chemistry [organic-chemistry.org]

- 11. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 12. benchchem.com [benchchem.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. guidechem.com [guidechem.com]

- 15. 149990-27-2|this compound|BLD Pharm [bldpharm.com]

- 16. chembk.com [chembk.com]

- 17. mdpi.com [mdpi.com]

- 18. jenabioscience.com [jenabioscience.com]

- 19. broadpharm.com [broadpharm.com]

- 20. This compound | 149990-27-2 [chemicalbook.com]

Methodological & Application

Application Notes and Protocols for Copper-Catalyzed Click Chemistry Using tert-Butyl but-3-yn-1-ylcarbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a cornerstone of "click chemistry," a concept introduced by K.B. Sharpless, which describes reactions that are high-yielding, broad in scope, and generate easily removable byproducts.[1] The 1,3-dipolar cycloaddition between an azide and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole is a prime example of this philosophy and has become an indispensable tool in drug discovery, bioconjugation, and materials science.[1]

tert-Butyl but-3-yn-1-ylcarbamate is a bifunctional reagent of significant utility in modern organic synthesis. It features a terminal alkyne group, which is a key component for the CuAAC reaction. Additionally, it possesses a tert-butoxycarbonyl (Boc) protected amine. This protecting group can be readily removed under acidic conditions, revealing a primary amine that can be used for subsequent functionalization. This dual functionality makes it an excellent building block for the synthesis of complex molecules, including Proteolysis Targeting Chimeras (PROTACs), where it can serve as a versatile linker.[1] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.[1]